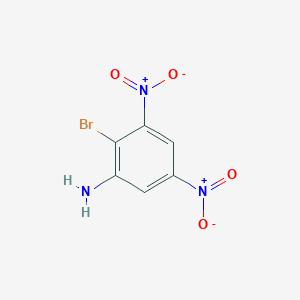

2-Bromo-3,5-dinitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

116529-41-0 |

|---|---|

Molecular Formula |

C6H4BrN3O4 |

Molecular Weight |

262.02 g/mol |

IUPAC Name |

2-bromo-3,5-dinitroaniline |

InChI |

InChI=1S/C6H4BrN3O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H,8H2 |

InChI Key |

JGZQMSNJOVFRQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3,5-dinitroaniline

Disclaimer: Detailed experimental data and peer-reviewed literature for 2-Bromo-3,5-dinitroaniline (CAS RN: 116529-41-0) are scarce. This guide provides the limited available information for this specific isomer and leverages comprehensive data from the closely related, well-documented isomer, 2-Bromo-4,6-dinitroaniline (CAS RN: 1817-73-8) , to offer a comparative and contextual understanding for researchers, scientists, and drug development professionals. All detailed data presented below pertains to 2-Bromo-4,6-dinitroaniline unless explicitly stated otherwise.

Introduction

Bromo-dinitroanilines are a class of aromatic compounds characterized by a benzene ring substituted with a bromine atom, an amino group, and two nitro groups. The specific positioning of these functional groups gives rise to various isomers, each with unique chemical and physical properties. These compounds are of interest in medicinal chemistry and materials science due to the diverse reactivity conferred by the electron-withdrawing nitro groups and the halogen. This guide focuses on the properties of this compound, with a detailed examination of its more studied isomer, 2-Bromo-4,6-dinitroaniline.

Physicochemical Properties

Quantitative data for 2-Bromo-4,6-dinitroaniline has been compiled from various sources to provide a comprehensive overview of its physical and chemical characteristics.

Table 1: Physicochemical Properties of 2-Bromo-4,6-dinitroaniline

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrN₃O₄ | [1] |

| Molecular Weight | 262.02 g/mol | [1] |

| Appearance | Bright yellow powder | [2] |

| Melting Point | 151-153 °C | [1] |

| Boiling Point | Sublimes | [1] |

| Solubility | Insoluble in water. Soluble in hot acetic acid, very soluble in hot alcohol and acetone. | [1] |

| CAS Number | 1817-73-8 | [1] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of organic compounds. The following tables summarize the key spectral data for 2-Bromo-4,6-dinitroaniline.

Table 2: ¹H NMR Spectral Data of 2-Bromo-4,6-dinitroaniline

| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| CDCl₃ | 9.116 | s | Ar-H |

| CDCl₃ | 8.600 | s | Ar-H |

| CDCl₃ | 7.3 | br s | -NH₂ |

Table 3: Infrared (IR) Spectral Data of 2-Bromo-4,6-dinitroaniline

| Wavenumber (cm⁻¹) | Assignment |

| 1550-1475 | Asymmetric N-O stretch of NO₂ group |

| 1360-1290 | Symmetric N-O stretch of NO₂ group |

Note: The specific peak values for 2-Bromo-4,6-dinitroaniline fall within these characteristic ranges for aromatic nitro compounds.

Table 4: Mass Spectrometry Data of 2-Bromo-4,6-dinitroaniline

| m/z | Interpretation |

| 261, 263 | Molecular ion peaks (M⁺, M⁺+2) due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. |

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. Below are representative methodologies for the synthesis and analysis of bromo-dinitroanilines, focusing on 2-Bromo-4,6-dinitroaniline.

Synthesis of 2-Bromo-4,6-dinitroaniline

A common method for the synthesis of 2-Bromo-4,6-dinitroaniline is the direct bromination of 2,4-dinitroaniline.

Reaction: 2,4-dinitroaniline + Br₂ → 2-Bromo-4,6-dinitroaniline + HBr

Procedure:

-

Suspension Preparation: Suspend 2,4-dinitroaniline in water in a reaction vessel equipped with a stirrer.

-

Bromination: Slowly add an equimolar amount of bromine to the suspension at room temperature with constant stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solid product is collected by filtration.

-

Purification: The crude product is washed with water to remove any remaining acid and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the proton ratios and analyze the chemical shifts and coupling constants to elucidate the structure.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a concentrated solution in an appropriate solvent between salt plates.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) stretches.

4.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound. The characteristic isotopic pattern of bromine (M⁺ and M⁺+2 peaks of nearly equal intensity) is a key diagnostic feature.

Visualizations

Proposed Synthesis Workflow for this compound

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,5-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-3,5-dinitroaniline, a molecule of interest for various applications in chemical and pharmaceutical research. Due to the challenging nature of achieving the desired regioselectivity, this guide outlines a multi-step approach commencing with the commercially available starting material, 3,5-dinitroaniline. The proposed pathway involves the protection of the amine functionality, followed by a directed bromination and subsequent deprotection to yield the target compound.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence:

-

Acetylation of 3,5-dinitroaniline: The amino group of 3,5-dinitroaniline is protected as an acetamide. This is a crucial step to control the regioselectivity of the subsequent bromination reaction. The acetyl group modulates the activating effect of the amine and provides steric hindrance.

-

Bromination of N-(3,5-dinitrophenyl)acetamide: The intermediate acetamide is then subjected to electrophilic bromination. The acetylamino group directs the incoming bromine atom to the ortho position (C2), which is sterically less hindered than the C6 position and activated by the acetylamino group.

-

Hydrolysis of 2-Bromo-3,5-dinitroacetanilide: The final step involves the removal of the acetyl protecting group by acid-catalyzed hydrolysis to afford the desired this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of N-(3,5-dinitrophenyl)acetamide (Acetylation)

Methodology:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (54.6 mmol) of 3,5-dinitroaniline in 50 mL of glacial acetic acid.

-

To this suspension, slowly add 10.3 mL (109.2 mmol) of acetic anhydride.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 2 hours. The solid should dissolve upon heating.

-

After 2 hours, allow the reaction mixture to cool to room temperature, during which a precipitate should form.

-

Pour the cooled mixture into 200 mL of ice-cold water with stirring.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid product, N-(3,5-dinitrophenyl)acetamide, in a vacuum oven at 60 °C.

Step 2: Synthesis of N-(2-Bromo-3,5-dinitrophenyl)acetamide (Bromination)

Methodology:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (44.4 mmol) of N-(3,5-dinitrophenyl)acetamide in 100 mL of glacial acetic acid.

-

To this solution, add 5.0 g (29.6 mmol) of anhydrous iron(III) bromide (FeBr₃) as a catalyst.

-

From the dropping funnel, add a solution of 2.5 mL (48.8 mmol) of bromine in 20 mL of glacial acetic acid dropwise over 30 minutes. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, heat the reaction mixture to 80 °C for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of an aqueous solution of 5% (w/v) sodium bisulfite to quench the excess bromine.

-

Collect the precipitate by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure N-(2-Bromo-3,5-dinitrophenyl)acetamide.

Step 3: Synthesis of this compound (Hydrolysis)

Methodology:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.0 g (32.9 mmol) of N-(2-Bromo-3,5-dinitrophenyl)acetamide.

-

Add 100 mL of a 70% (v/v) solution of sulfuric acid in water.

-

Heat the mixture to reflux (approximately 160 °C) for 3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Step | Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| 1 | 3,5-Dinitroaniline | 183.12 | 54.6 | N-(3,5-dinitrophenyl)acetamide | 225.15 | 12.3 |

| 2 | N-(3,5-dinitrophenyl)acetamide | 225.15 | 44.4 | N-(2-Bromo-3,5-dinitrophenyl)acetamide | 304.05 | 13.5 |

| 3 | N-(2-Bromo-3,5-dinitrophenyl)acetamide | 304.05 | 32.9 | This compound | 262.02 | 8.6 |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4,6-dinitroaniline

Physicochemical and Crystallographic Data

The following tables summarize the key physicochemical and crystallographic properties of 2-Bromo-4,6-dinitroaniline.

| Property | Value |

| Molecular Formula | C₆H₄BrN₃O₄[1][2] |

| Molecular Weight | 262.02 g/mol [1] |

| Appearance | Bright yellow powder or yellow needles[1] |

| Melting Point | 151-153 °C (304-307 °F)[1] |

| Boiling Point | Sublimes[1] |

| Solubility | Less than 1 mg/mL in water at 70 °F. Soluble in hot acetic acid, very soluble in hot alcohol and acetone.[1] |

| CAS Number | 1817-73-8[1] |

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic[2] |

| Space Group | P 2₁/n[2] |

| a | 6.6955 (2) Å[2] |

| b | 7.7720 (2) Å[2] |

| c | 16.0608 (4) Å[2] |

| β | 95.4182 (14)°[2] |

| Volume | 832.03 (4) ų[2] |

| Z | 4[2] |

Molecular Structure and Visualization

The molecular structure of 2-Bromo-4,6-dinitroaniline consists of a benzene ring substituted with a bromine atom, an amino group (-NH₂), and two nitro groups (-NO₂). The dihedral angles between the nitro groups and the aniline ring are minimal, at 2.04 (3)° and 1.18 (4)°.[2] In the crystalline state, the structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, as well as weak side-on C—Br⋯π interactions, forming a three-dimensional network.[2]

Experimental Protocols

Synthesis

A common method for the synthesis of 2-Bromo-4,6-dinitroaniline is the bromination of 2,4-dinitroaniline.[1]

Protocol: Bromination of 2,4-Dinitroaniline

-

Suspend 2,4-dinitroaniline in water.

-

Introduce a brominating agent (e.g., elemental bromine) to the suspension.

-

The reaction proceeds, likely with stirring, until the bromination is complete.

-

The solid product, 2-Bromo-4,6-dinitroaniline, is then isolated from the reaction mixture.

-

Purification can be achieved by recrystallization from a suitable solvent, such as acetic acid or alcohol.[1]

Crystallography

The crystal structure data was obtained using single-crystal X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction

-

A suitable single crystal of 2-Bromo-4,6-dinitroaniline (approximate dimensions 0.20 × 0.15 × 0.08 mm) is mounted on a diffractometer.[2]

-

The crystal is maintained at a low temperature (e.g., 173 K) to minimize thermal vibrations.[2]

-

X-ray radiation (e.g., Mo Kα) is directed at the crystal.[2]

-

The diffraction pattern is collected using a detector, such as a Bruker APEXII CCD.[2]

-

An absorption correction (e.g., multi-scan) is applied to the collected data.[2]

-

The crystal structure is then solved and refined using appropriate software.

Applications and Safety

2-Bromo-4,6-dinitroaniline serves as an important intermediate in the synthesis of monoazo dyes.[1] It has also been used as a model chemical in mutagenicity studies, such as the bioluminescent Salmonella reverse mutation assay.

From a safety perspective, it is a combustible solid. Appropriate personal protective equipment, including eye shields and gloves, should be used when handling this compound.

References

An In-Depth Technical Guide to 2-Bromo-3,5-dinitroaniline and its Isomers for Researchers and Drug Development Professionals

Disclaimer: Publicly available scientific data on 2-Bromo-3,5-dinitroaniline (CAS No: 116529-41-0) is limited. This guide provides the available information for this specific compound and offers a comprehensive overview of the closely related and well-studied isomer, 2-Bromo-4,6-dinitroaniline, as a representative compound of this chemical class.

This compound

The nomenclature for the requested compound is straightforward, with the IUPAC name being This compound . Its Chemical Abstracts Service (CAS) registry number is 116529-41-0 [1].

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 116529-41-0[1] |

| Molecular Formula | C₆H₄BrN₃O₄ |

| Molecular Weight | 262.02 g/mol |

A Detailed Look at the Isomer: 2-Bromo-4,6-dinitroaniline

Due to the limited data on the 3,5-dinitro isomer, this section provides a detailed technical overview of the well-characterized isomer, 2-Bromo-4,6-dinitroaniline (CAS No: 1817-73-8). This compound serves as a valuable reference for understanding the general properties and potential applications of bromo-dinitroanilines.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2-Bromo-4,6-dinitroaniline is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-4,6-dinitroaniline | [2] |

| CAS Number | 1817-73-8 | [3] |

| Molecular Formula | BrC₆H₂(NO₂)₂NH₂ | [3] |

| Molecular Weight | 262.02 g/mol | [2][3] |

| Appearance | Bright yellow powder or yellow needles | [2] |

| Melting Point | 151-153 °C | [3] |

| Boiling Point | Sublimes before reaching boiling point | [2] |

| Solubility | Less than 1 mg/mL at 70 °F | [2] |

Experimental Protocols: Synthesis of 2-Bromo-4,6-dinitroaniline

A common method for the synthesis of 2-Bromo-4,6-dinitroaniline is the bromination of 2,4-dinitroaniline. A representative experimental protocol based on industrial production technology is outlined below.[4]

Materials:

-

2,4-dinitroaniline

-

Water

-

Hydrochloric acid

-

Chlorobenzene

-

Bromine

-

Sodium hypochlorite solution

-

Sodium sulfite solution

Procedure:

-

Charge a suitable reactor (e.g., a 3000L glass-lined reactor) with 1500-2000 L of water, 250-350 kg of 2,4-dinitroaniline, 100-120 kg of hydrochloric acid, and 2-4 kg of chlorobenzene.

-

Stir the reaction mixture and maintain the temperature at 15-25 °C.

-

Slowly add 150-200 kg of bromine to the reaction mixture.

-

After the addition of bromine is complete, heat the reaction mixture to 50-55 °C and maintain this temperature for 6 hours.

-

Following the isothermal reaction, add 33-34 kg of sodium hypochlorite solution and hold for 3 hours to manage any excess bromine.

-

Add approximately 25 kg of sodium sulfite solution to neutralize any remaining hypochlorite and bromine.

-

The product, 6-bromo-2,4-dinitroaniline, can then be isolated by filtration.

Logical Workflow for the Synthesis of 2-Bromo-4,6-dinitroaniline:

Caption: A flowchart illustrating the key steps in the synthesis of 2-Bromo-4,6-dinitroaniline.

Applications in Research and Drug Development

Dinitroanilines, as a class of compounds, have garnered interest in drug development due to their biological activities. While specific applications for this compound are not documented, the broader family, including the isomer 2-Bromo-4,6-dinitroaniline, has known uses and mechanisms of action.

Tubulin-Binding Agents: Dinitroanilines are known to act as tubulin-binding agents. They interfere with the formation of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis). This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, a mechanism exploited in some anticancer and antiparasitic therapies.[5]

Antiparasitic Activity: Dinitroaniline compounds, such as trifluralin, have shown efficacy against the parasite Leishmania, the causative agent of leishmaniasis. Their mechanism of action is believed to be through the inhibition of tubulin polymerization in the parasite.[5] Research in this area is ongoing to develop dinitroaniline analogues with improved solubility and efficacy for medical use.[5]

Chemical Intermediate: 2-Bromo-4,6-dinitroaniline is used as a chemical intermediate in the synthesis of monoazo dyes.[2] It is also a known metabolite of the azo dye Disperse Blue 79.[3]

Signaling Pathway Diagram: General Mechanism of Dinitroaniline Action

Caption: A simplified diagram showing the general signaling pathway of dinitroaniline compounds.

References

- 1. This compound | CAS#:116529-41-0 | Chemsrc [chemsrc.com]

- 2. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4,6-dinitroaniline 94 1817-73-8 [sigmaaldrich.com]

- 4. CN103787891A - Production technology of synthesizing 6-bromo-2,4-dinitroaniline - Google Patents [patents.google.com]

- 5. Trifluralin - Wikipedia [en.wikipedia.org]

Technical Guide: Physical Characteristics of 2-Bromo-3,5-dinitroaniline

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the known and extrapolated physical characteristics of 2-Bromo-3,5-dinitroaniline. Due to limited publicly available experimental data for this specific isomer, properties of the closely related isomer, 2-Bromo-4,6-dinitroaniline, are included for comparative purposes.

Introduction

This compound is a halogenated nitroaniline, a class of compounds with applications as intermediates in the synthesis of dyes and other specialty chemicals. An understanding of its physical properties is essential for its handling, application in synthetic protocols, and for predicting its behavior in various chemical and biological systems.

Molecular and Chemical Identity

A summary of the fundamental identifiers for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 116529-41-0 | |

| Molecular Formula | C₆H₄BrN₃O₄ | |

| Molecular Weight | 262.02 g/mol |

Physical Properties

| Property | 2-Bromo-4,6-dinitroaniline (Isomer Reference) | This compound |

| Appearance | Bright yellow powder; Yellow needles from acetic acid or alcohol[1] | Data not available |

| Melting Point | 151-153 °C[2] | Data not available |

| Boiling Point | Sublimes[1] | Data not available |

| Density | 1.96 g/cm³ (calculated from crystal structure data)[3] | Data not available |

| Solubility | Soluble in hot acetic acid; Very soluble in hot alcohol & acetone; Less than 1 mg/mL in water at 21°C[1] | Data not available |

Experimental Protocols

The following are standard methodologies for determining the key physical properties listed above.

4.1. Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

4.2. Solubility Determination (Isothermal Saturation Method)

This method determines the equilibrium concentration of a solute in a solvent at a given temperature.

-

Apparatus: Vials with screw caps, a constant temperature shaker (or water bath), analytical balance, filtration device (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The vial is placed in a constant temperature shaker and agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After agitation, the solution is allowed to stand at the same temperature to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and immediately filtered to remove any suspended solid particles.

-

The concentration of the compound in the filtrate is then determined using a pre-calibrated analytical method.

-

Logical Relationships and Visualization

The request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz is not applicable to the description of the physical characteristics of a small molecule like this compound. Such diagrams are typically used to represent complex biological processes, intricate experimental setups, or decision-making workflows, none of which are relevant to the fundamental physical properties of a chemical compound.

The logical relationship for determining the identity and purity of a synthesized compound can be represented as a simple workflow.

Caption: Workflow for the synthesis and characterization of a chemical compound.

References

Technical Guide: Solubility Profile of Bromo-Dinitroaniline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the available solubility data for bromo-dinitroaniline compounds, with a specific focus on isomers of interest in pharmaceutical and chemical research. Due to a lack of specific quantitative data for 2-Bromo-3,5-dinitroaniline in publicly accessible literature, this guide presents solubility information for the closely related isomer, 2-Bromo-4,6-dinitroaniline, and the parent compound, 2,4-dinitroaniline. This information serves as a valuable proxy for understanding the solubility characteristics of this class of compounds.

Quantitative Solubility Data

Solubility of 2-Bromo-4,6-dinitroaniline

A qualitative assessment of 2-Bromo-4,6-dinitroaniline's solubility has been reported. This data is crucial for initial solvent screening and formulation development.

| Solvent | Temperature | Solubility |

| Water | 70 °F | < 1 mg/mL |

| Hot Acetic Acid | Elevated | Soluble |

| Hot Alcohol | Elevated | Very Soluble |

| Hot Acetone | Elevated | Very Soluble |

Table 1: Qualitative solubility of 2-Bromo-4,6-dinitroaniline.[1]

Solubility of 2,4-Dinitroaniline

A comprehensive study on 2,4-dinitroaniline provides quantitative mole fraction solubility (x₁) across a range of temperatures in various organic solvents. This data is instrumental for thermodynamic modeling and process design.

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Propanol | 1-Butanol | Ethyl Acetate | Toluene | Acetone | Acetonitrile |

| 278.15 | 0.00358 | 0.00421 | 0.00305 | 0.00336 | 0.00438 | 0.01592 | 0.00198 | 0.04581 | 0.01207 |

| 283.15 | 0.00441 | 0.00523 | 0.00378 | 0.00416 | 0.00541 | 0.01913 | 0.00241 | 0.05432 | 0.01463 |

| 288.15 | 0.00542 | 0.00647 | 0.00468 | 0.00514 | 0.00668 | 0.02289 | 0.00293 | 0.06421 | 0.01768 |

| 293.15 | 0.00663 | 0.00796 | 0.00579 | 0.00634 | 0.00824 | 0.02734 | 0.00354 | 0.07563 | 0.02131 |

| 298.15 | 0.00808 | 0.00976 | 0.00715 | 0.00781 | 0.01015 | 0.03259 | 0.00428 | 0.08871 | 0.02561 |

| 303.15 | 0.00981 | 0.01193 | 0.00881 | 0.00961 | 0.01247 | 0.03878 | 0.00517 | 0.10362 | 0.03069 |

| 308.15 | 0.01186 | 0.01453 | 0.01082 | 0.01180 | 0.01529 | 0.04606 | 0.00623 | 0.12053 | 0.03668 |

| 313.15 | 0.01429 | 0.01764 | 0.01325 | 0.01445 | 0.01869 | 0.05459 | 0.00749 | 0.13961 | 0.04371 |

| 318.15 | 0.01716 | 0.02135 | 0.01618 | 0.01766 | 0.02281 | 0.06454 | 0.00900 | 0.16104 | 0.05193 |

Table 2: Mole fraction solubility (x₁) of 2,4-dinitroaniline in various solvents at different temperatures.[2]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following section details a common and reliable method for obtaining the quantitative solubility data presented above.

Isothermal Saturation Method

The solubility of 2,4-dinitroaniline was determined using the isothermal saturation method.[2] This technique involves preparing a saturated solution at a constant temperature and then quantifying the concentration of the solute.

Apparatus:

-

Jacketed glass vessel (for temperature control)

-

Magnetic stirrer

-

Thermostatic water bath

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Procedure:

-

An excess amount of the solute (2,4-dinitroaniline) is added to a known volume of the selected solvent in the jacketed glass vessel.

-

The mixture is continuously stirred at a constant, controlled temperature for a sufficient time to ensure equilibrium is reached.

-

After stirring, the solution is allowed to settle for several hours to permit the undissolved solid to precipitate.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to remove any solid particles.

-

The collected sample is immediately diluted with the mobile phase to prevent precipitation.

-

The concentration of the solute in the diluted sample is determined by HPLC analysis.

-

The experiment is repeated at different temperatures to obtain a solubility curve.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of 2,4-dinitroaniline in the saturated solutions was quantified using an Agilent-1260 HPLC system.[2]

-

Column: Reversed-phase LP-C18 column (250 mm × 4.6 mm)

-

Column Temperature: 303.15 K

-

Mobile Phase: Pure methanol

-

Flow Rate: 1.0 mL·min⁻¹

-

Detector: UV detector at a wavelength of 260 nm

-

Quantification: Each measurement was performed in triplicate, and the average value was used to ensure accuracy and repeatability.[2]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for solubility determination.

Caption: Workflow for isothermal saturation solubility determination.

References

Spectral Analysis of 2-Bromo-3,5-dinitroaniline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of 2-Bromo-3,5-dinitroaniline. Due to the limited availability of experimental spectral data in peer-reviewed literature, this document leverages high-level computational chemistry to predict the characteristic spectral signatures of the molecule. This guide presents predicted data for Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), proton and carbon-13 nuclear magnetic resonance (¹H & ¹³C NMR), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed, generalized experimental protocols for acquiring these spectra are provided for researchers in analytical chemistry, materials science, and drug development. The relationship between the predicted spectral data and the molecular structure is elucidated, and workflows for spectral analysis are presented using logical diagrams.

Introduction

This compound is a substituted aromatic amine containing both electron-withdrawing nitro groups and a halogen substituent. The electronic and structural properties of such molecules are of significant interest in various fields, including the synthesis of dyes, agrochemicals, and pharmaceuticals. A thorough spectral characterization is fundamental for its identification, purity assessment, and for understanding its chemical behavior. This guide serves as a valuable resource by providing a foundational spectral dataset and standardized methodologies for the analysis of this compound.

Computational Methodology

Due to the absence of publicly available experimental spectra for this compound, Density Functional Theory (DFT) calculations were employed to predict its spectroscopic properties. The molecular geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies. Subsequent calculations at the same level of theory were performed to predict the vibrational frequencies (FT-IR and FT-Raman), NMR chemical shifts (¹H and ¹³C), and electronic transitions (UV-Vis).

Predicted Spectral Data

The following sections present the computationally predicted spectral data for this compound.

FT-IR and FT-Raman Vibrational Analysis

The vibrational modes of this compound have been predicted, and the most significant wavenumbers and their corresponding assignments are summarized in Table 1.

Table 1: Predicted Vibrational Frequencies for this compound

| Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3485 (strong) | 3484 (weak) | N-H Asymmetric Stretch |

| 3372 (strong) | 3371 (weak) | N-H Symmetric Stretch |

| 3105 (medium) | 3104 (strong) | Aromatic C-H Stretch |

| 1625 (strong) | 1624 (medium) | NH₂ Scissoring |

| 1575 (very strong) | 1574 (medium) | NO₂ Asymmetric Stretch |

| 1530 (very strong) | 1529 (medium) | NO₂ Asymmetric Stretch |

| 1348 (very strong) | 1347 (strong) | NO₂ Symmetric Stretch |

| 1335 (very strong) | 1334 (strong) | NO₂ Symmetric Stretch |

| 1250 (medium) | 1249 (weak) | C-N Stretch |

| 880 (medium) | 879 (weak) | C-H Out-of-plane Bend |

| 820 (medium) | 819 (weak) | NO₂ Wagging |

| 680 (medium) | 679 (weak) | C-Br Stretch |

¹H and ¹³C NMR Spectral Analysis

The predicted ¹H and ¹³C NMR chemical shifts for this compound in deuterated dimethyl sulfoxide (DMSO-d₆) are presented in Table 2. Tetramethylsilane (TMS) is used as the reference standard (0 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.45 | Doublet | H-4 |

| ¹H | 8.20 | Doublet | H-6 |

| ¹H | 6.50 | Broad Singlet | -NH₂ |

| ¹³C | 150.2 | Singlet | C-1 (C-NH₂) |

| ¹³C | 109.8 | Singlet | C-2 (C-Br) |

| ¹³C | 148.5 | Singlet | C-3 (C-NO₂) |

| ¹³C | 120.5 | Singlet | C-4 |

| ¹³C | 149.1 | Singlet | C-5 (C-NO₂) |

| ¹³C | 115.3 | Singlet | C-6 |

UV-Vis Spectral Analysis

The predicted electronic transitions and corresponding maximum absorption wavelengths (λmax) for this compound in ethanol are provided in Table 3.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Electronic Transition |

| 385 | High | π → π |

| 270 | Medium | n → π |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~200 mg) in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

FT-Raman Spectroscopy

-

Sample Preparation: A few milligrams of the crystalline this compound sample are placed in a glass capillary tube or an aluminum sample holder.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment. The FT-Raman spectrum is excited using a Nd:YAG laser operating at 1064 nm. The spectrum is collected in the range of 4000-50 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference.

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. Standard pulse sequences are used for both ¹H (single pulse) and ¹³C (proton-decoupled) experiments.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent (e.g., ethanol). A dilute solution (typically in the micromolar concentration range) is prepared by serial dilution of the stock solution.

-

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The absorbance is measured over a wavelength range of 200-800 nm.

Mandatory Visualizations

Conclusion

Theoretical Insights into 2-Bromo-3,5-dinitroaniline: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2-Bromo-3,5-dinitroaniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical data for this specific isomer, this document leverages computational data from the closely related isomer, 2-bromo-4,6-dinitroaniline, and established theoretical methodologies for halogenated nitroaromatic compounds. This paper outlines the probable molecular geometry, electronic properties, and vibrational frequencies of this compound, offering valuable insights for researchers. The methodologies presented herein serve as a blueprint for future computational investigations on this and similar molecules.

Introduction

This compound belongs to the family of substituted anilines, which are crucial building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The presence of a bromine atom and two nitro groups on the aniline ring significantly influences its electronic properties, reactivity, and potential biological activity. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic behavior, and spectroscopic properties of such molecules, providing insights that can guide experimental work. This guide summarizes the expected theoretical data for this compound, based on established computational methods and data from analogous compounds.

Molecular Geometry

The molecular geometry of this compound is predicted to be non-planar, with the nitro groups likely twisted out of the plane of the benzene ring to minimize steric hindrance. The geometry optimization would typically be performed using DFT calculations. For the purpose of this guide, we present the experimental crystallographic data for the closely related isomer, 2-bromo-4,6-dinitroaniline, as a reference for expected bond lengths and angles.[1]

Table 1: Selected Bond Lengths and Angles for 2-bromo-4,6-dinitroaniline (as a proxy) [1]

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-Br | 1.887 |

| C-N (amine) | 1.425 | |

| C-N (nitro) | 1.505 | |

| N-O (nitro) | 1.224, 1.228, 1.219, 1.182 | |

| C-C (aromatic) | 1.360 - 1.426 | |

| Bond Angles (º) | C-C-Br | 121.3 |

| C-C-N (amine) | 118.9 | |

| C-C-N (nitro) | 120.5, 120.9 | |

| O-N-O (nitro) | 123.7, 124.1 |

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[2][3] A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another important descriptor, as it reveals the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack.[4]

Table 2: Calculated Electronic Properties (Hypothetical for this compound)

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -7.0 to -8.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -3.0 to -4.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 4.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~ 4.0 to 5.0 Debye |

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| NO₂ (nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (nitro) | Symmetric Stretching | 1330 - 1370 |

| C-N (amine) | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 650 |

Experimental and Computational Protocols

The following section details the typical computational methodology for theoretical studies on compounds like this compound.

Computational Details

All calculations would be performed using a quantum chemistry software package such as Gaussian. The molecular geometry would be optimized using Density Functional Theory (DFT) with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional.[5][6] A basis set such as 6-311++G(d,p) would be employed to provide a good balance between accuracy and computational cost.[5] Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra.

Frontier Molecular Orbital Analysis

HOMO and LUMO energies are obtained from the output of the DFT calculations. The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies.

Molecular Electrostatic Potential (MEP)

The MEP surface would be calculated from the optimized geometry to visualize the charge distribution and predict reactive sites.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical characterization of this compound.

Caption: Computational workflow for theoretical studies.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below.

Caption: A potential synthetic route.

Conclusion

This technical guide provides a theoretical framework for understanding the molecular properties of this compound. By utilizing data from a closely related isomer and outlining standard computational methodologies, this document offers valuable insights for researchers in drug development and materials science. The presented data on molecular geometry, electronic properties, and vibrational frequencies can serve as a foundation for future experimental and theoretical investigations. The detailed protocols and workflows offer a clear path for conducting in-silico studies on this and similar molecules, ultimately accelerating the discovery and development of new chemical entities.

References

- 1. Crystal structure of 2-bromo-4,6-dinitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Bromo-3,5-dinitroaniline: Discovery and History

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and history of 2-Bromo-3,5-dinitroaniline. Due to the compound's limited specific historical documentation, this guide combines information on related dinitroaniline compounds with inferred historical synthetic pathways based on established chemical principles of the relevant era.

Introduction and Historical Context

The functionalization of aniline through nitration and bromination was a common practice to modulate the electronic and steric properties of the molecule, leading to a wide array of derivatives for various applications. The herbicidal activity of dinitroanilines, for instance, was a significant discovery that drove further research into this class of compounds.

Physicochemical and Safety Data

Specific, experimentally verified quantitative data for this compound is scarce in publicly accessible databases. However, data for structurally related compounds can provide valuable comparative insights. The following table summarizes available data for key analogues.

| Property | 2-Bromo-4,6-dinitroaniline | 3,5-Dinitroaniline | 2-Bromo-5-nitroaniline |

| CAS Number | 1817-73-8 | 618-87-1 | 10403-47-1 |

| Molecular Formula | C₆H₄BrN₃O₄ | C₆H₅N₃O₄ | C₆H₅BrN₂O₂ |

| Molecular Weight | 262.02 g/mol | 183.12 g/mol | 217.02 g/mol [1] |

| Appearance | Bright yellow powder[2] | Faint yellow to dark yellow powder/crystals | Red crystal[3] |

| Melting Point | 151-153 °C | 160-162 °C | 138-142 °C[3] |

| Boiling Point | Sublimes | - | 334.5 °C at 760 mmHg[3] |

| Solubility | Insoluble in water | - | Slightly soluble in water[3] |

Safety Information:

Safety data for this compound is not specifically available. However, based on the data for related dinitroaniline compounds, it should be handled with care. Dinitroanilines are generally considered toxic and can cause skin and eye irritation.[4] For instance, 2-Bromo-4,6-dinitroaniline is known to cause skin and serious eye irritation.[5] It is advisable to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, when handling this class of compounds. Work should be conducted in a well-ventilated fume hood.

Plausible Historical Synthesis

The synthesis of this compound would have likely been approached through a multi-step process involving the controlled bromination and nitration of an aniline derivative. Given the directing effects of the amino and nitro groups, a plausible historical route would involve the bromination of 3,5-dinitroaniline. The two nitro groups are meta-directing and deactivating, while the amino group is ortho-, para-directing and activating. In the strongly acidic conditions required for bromination, the amino group would be protonated to the anilinium ion, which is a meta-director. This would favor the introduction of the bromine atom at the 2-position.

Experimental Protocol: Bromination of 3,5-Dinitroaniline (Inferred Historical Method)

This protocol is based on typical electrophilic aromatic substitution reactions of the late 19th and early 20th centuries.

Materials:

-

3,5-Dinitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Liquid Bromine (Br₂)

-

Ice

-

Sodium bisulfite (NaHSO₃) solution

-

Sodium carbonate (Na₂CO₃) solution

-

Ethanol for recrystallization

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dinitroaniline in a sufficient amount of cold, concentrated sulfuric acid. The flask should be immersed in an ice bath to maintain a low temperature.

-

Slowly add liquid bromine dropwise from the dropping funnel to the stirred solution. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

-

After the addition of bromine is complete, allow the reaction mixture to stir at a low temperature for several hours, and then let it stand at room temperature overnight to ensure the completion of the reaction.

-

Pour the reaction mixture carefully onto a large amount of crushed ice with constant stirring. This will precipitate the crude product.

-

Filter the crude product using a Büchner funnel and wash it with cold water until the washings are neutral to litmus paper.

-

To remove any unreacted bromine, wash the crude product with a dilute solution of sodium bisulfite.

-

Further wash the product with a dilute solution of sodium carbonate to neutralize any remaining acid, followed by a final wash with cold water.

-

Recrystallize the crude this compound from ethanol to obtain the purified product.

-

Dry the purified crystals in a desiccator.

Visualizations

Proposed Historical Synthesis Workflow

Caption: Proposed historical synthesis workflow for this compound.

Directing Effects in the Synthesis of Substituted Anilines

Caption: Logical relationship of substituent directing effects in electrophilic substitution.

References

In-Depth Technical Guide: 2-Bromo-3,5-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties and synthetic methodologies related to 2-Bromo-3,5-dinitroaniline, a chemical compound of interest in various research and development applications.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a ready reference for experimental design and analysis.

| Property | Value |

| Molecular Formula | C₆H₄BrN₃O₄ |

| Molecular Weight | 262.018 g/mol [1] |

| Exact Mass | 260.939 g/mol [1] |

| LogP | 3.47530[1] |

| PSA (Polar Surface Area) | 117.66000 Ų[1] |

Synthetic Workflow

The synthesis of this compound can be conceptualized through a multi-step process. The following diagram illustrates a representative synthetic pathway, highlighting the key transformations involved.

References

Technical Guide: Physicochemical Properties of 2-Bromo-3,5-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dinitroaniline is a halogenated nitroaromatic compound. Due to the presence of nitro groups and a bromine atom on the aniline backbone, this molecule is of interest in various chemical and pharmaceutical research areas. Understanding its physicochemical properties, such as the melting point, is crucial for its synthesis, purification, and application in further research and development. This guide provides an in-depth look at the available data for this compound and its isomers, along with a detailed experimental protocol for melting point determination.

Physicochemical Data

A thorough search of available scientific literature and chemical databases did not yield a specific melting point for this compound (CAS Number: 116529-41-0). However, for the purpose of comparison and to provide a reference range for this class of compounds, the melting points of closely related isomers are presented in Table 1. It is imperative to note that these are distinct chemical entities and their properties will differ from those of this compound.

Table 1: Melting Points of Brominated Dinitroaniline Isomers

| Compound Name | CAS Number | Melting Point (°C) |

| 2-Bromo-4,6-dinitroaniline | 1817-73-8 | 151-153 |

| 2-Bromo-5-nitroaniline | 10403-47-1 | 139-141[1] |

Experimental Protocol: Capillary Melting Point Determination

The determination of a substance's melting point is a fundamental analytical technique to assess its purity. The capillary method is a widely accepted and commonly used technique in research laboratories.

Principle

A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is then heated at a controlled rate in a melting point apparatus. The temperature range over which the substance melts, from the first sign of liquid to the complete liquefaction of the solid, is recorded as the melting point range.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Sample of this compound (ensure it is dry)

Procedure

-

Sample Preparation:

-

Place a small amount of the crystalline this compound into a clean, dry mortar.

-

Gently grind the sample into a fine powder using the pestle. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end.

-

Repeat this process until a packed column of 2-3 mm in height is achieved at the bottom of the tube.

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting (e.g., 10-20°C per minute) to obtain an approximate melting point. This is a preliminary measurement.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new capillary tube with the sample.

-

Set the heating rate to a slow and steady rate, typically 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range is the melting point of the substance.

-

-

Purity Indication:

-

A pure substance will typically have a sharp melting point range of 1-2°C.

-

The presence of impurities will usually cause a depression and broadening of the melting point range.

-

Visualizations

Mechanism of Action for Dinitroaniline Herbicides

Dinitroanilines, the class of compounds to which this compound belongs, are known to act as herbicides. Their primary mechanism of action involves the disruption of microtubule formation in plant cells, which is essential for cell division and growth.

Caption: Mechanism of dinitroaniline herbicide action.

Experimental Workflow for Chemical Compound Characterization

The following diagram illustrates a general workflow for the characterization of a newly synthesized or isolated chemical compound like this compound.

Caption: General workflow for chemical characterization.

References

Boiling Point of 2-Bromo-3,5-dinitroaniline: A Technical Examination of Thermal Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermal properties of 2-Bromo-3,5-dinitroaniline, with a specific focus on its boiling point. An exhaustive search of available scientific literature indicates that a definitive experimental boiling point for this compound has not been reported. This is likely because, similar to other highly substituted nitroaromatic compounds, it is prone to decomposition at elevated temperatures and may sublime before a boiling point at atmospheric pressure can be reached.

Understanding the Thermal Behavior of Substituted Nitroanilines

The thermal behavior of nitroaromatic compounds is significantly influenced by the number and position of nitro groups, as well as the presence of other substituents on the aromatic ring. These functional groups can lead to strong intermolecular interactions in the solid state, resulting in high melting points. At the high temperatures required to overcome these interactions and induce boiling, the energy input often exceeds the activation energy for decomposition, leading to the breakdown of the molecule rather than a clean liquid-to-gas phase transition.

A closely related isomer, 2-Bromo-4,6-dinitroaniline, serves as a pertinent analogue. Experimental data for this compound indicates that it sublimes before reaching its boiling point[1]. Sublimation is a phase transition in which a substance transitions directly from the solid to the gas phase, bypassing the liquid phase. This phenomenon is common for organic compounds that have a sufficiently high vapor pressure at temperatures below their melting points and for those that are thermally unstable.

Quantitative Data on Related Compounds

To provide a comparative context, the table below summarizes the available thermal data for 2-Bromo-4,6-dinitroaniline.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromo-4,6-dinitroaniline | 1817-73-8 | C₆H₄BrN₃O₄ | 262.02 | 151-153 | Sublimes |

Data sourced from various chemical suppliers and databases.

Experimental Protocol: Determination of Sublimation Behavior

Given the likelihood of sublimation, a standard experimental approach to characterize the thermal behavior of this compound would involve vacuum sublimation. This technique allows for the purification of thermally sensitive compounds by lowering the pressure, which in turn reduces the temperature required for the solid-to-gas phase transition.

Methodology for Vacuum Sublimation:

-

Apparatus Setup: A sublimation apparatus typically consists of a flask to hold the crude sample, a cold finger (a condenser cooled with a circulating fluid), and a vacuum source. The apparatus is assembled with appropriate ground glass joints and vacuum grease to ensure a tight seal.

-

Sample Preparation: A known quantity of crude this compound is placed in the bottom of the sublimation flask.

-

Evacuation: The system is carefully evacuated to a low pressure, typically in the range of 10⁻² to 10⁻³ torr.

-

Heating: The sublimation flask is gently heated using an oil bath or a heating mantle. The temperature is gradually increased while monitoring the system.

-

Sublimation and Deposition: As the sample reaches its sublimation temperature at the given pressure, it will transition into the gaseous phase and subsequently deposit as purified crystals on the cold surface of the condenser.

-

Collection: After the sublimation is complete, the apparatus is allowed to cool to room temperature, and the vacuum is slowly released. The purified crystals are then carefully scraped from the cold finger.

-

Analysis: The melting point of the sublimed material is determined and compared to the crude sample to assess the purity.

Logical Workflow for Thermal Characterization

The following diagram illustrates the logical workflow for determining the thermal properties of a compound like this compound, where the boiling point is not readily attainable.

References

In-Depth Technical Guide on the Crystal Structure of 2-Bromo-3,5-dinitroaniline and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the crystal structure of 2-bromo-3,5-dinitroaniline. Extensive searches of crystallographic databases and the scientific literature indicate that the specific crystal structure for the this compound isomer (CAS 116529-41-0) has not been experimentally determined and is not publicly available.

However, to provide valuable structural and experimental insights for researchers in this area, this guide presents a comprehensive analysis of the closely related isomer, 2-bromo-4,6-dinitroaniline (CAS 1817-73-8), for which detailed crystallographic data is available. Furthermore, a proposed synthesis protocol for this compound, derived from established bromination methods for deactivated aromatic systems, is provided.

Crystal Structure Analysis of 2-Bromo-4,6-dinitroaniline

The crystal structure of 2-bromo-4,6-dinitroaniline (C₆H₄BrN₃O₄) provides a critical reference point for understanding the solid-state conformation and intermolecular interactions of bromo-dinitroaniline isomers.

Crystallographic Data

The following table summarizes the key crystallographic data for 2-bromo-4,6-dinitroaniline.[1][2]

| Parameter | Value |

| Chemical Formula | C₆H₄BrN₃O₄ |

| Molecular Weight | 262.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a | 6.6955 (2) Å |

| b | 7.7720 (2) Å |

| c | 16.0608 (4) Å |

| α | 90° |

| β | 95.4182 (14)° |

| γ | 90° |

| Cell Volume | 832.03 (4) ų |

| Z | 4 |

| Temperature | 173 K |

| Radiation | Mo Kα |

| Absorption Coeff. (μ) | 4.93 mm⁻¹ |

| Crystal Size | 0.20 × 0.15 × 0.08 mm |

Molecular and Crystal Packing Description

In the crystal structure of 2-bromo-4,6-dinitroaniline, the molecule is nearly planar. The dihedral angles between the planes of the two nitro groups and the benzene ring are minimal, at 2.04 (3)° and 1.18 (4)°, respectively.[1] This planarity facilitates a dense packing arrangement in the crystal lattice.

The crystal packing is stabilized by a network of intermolecular interactions. Notably, N—H⋯O and C—H⋯O hydrogen bonds are present.[1] Additionally, weak C—Br⋯π interactions, with a distance of 3.5024 (12) Å, and a close O⋯Br contact of 3.259 (2) Å contribute to the stability of the three-dimensional network.[1] All bond lengths and angles within the molecule are within the expected ranges and are comparable to similar structures.[1]

Experimental Protocols

Crystal Structure Determination of 2-Bromo-4,6-dinitroaniline

The following protocol outlines the experimental procedure used for the single-crystal X-ray diffraction analysis of 2-bromo-4,6-dinitroaniline.[1]

-

Crystal Growth : Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of 2-bromo-4,6-dinitroaniline.

-

Data Collection : A suitable crystal was mounted on a Bruker APEXII CCD area-detector diffractometer. The data was collected at a temperature of 173 K using Mo Kα radiation.

-

Data Processing : The collected diffraction data was processed, and a multi-scan absorption correction was applied using the SADABS software.[1]

-

Structure Solution and Refinement : The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Proposed Synthesis of this compound

Proposed Experimental Protocol

This protocol is adapted from general methods for the bromination of dinitro-aromatic compounds.

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 3,5-dinitroaniline (1 equivalent) in concentrated sulfuric acid.

-

Brominating Agent : While stirring, add elemental bromine (Br₂) (approximately 1.1 equivalents) to the solution.

-

Initiation/Catalysis : To facilitate the electrophilic substitution on the highly deactivated ring, a co-reagent such as fuming sulfuric acid or a mixture of nitric acid in sulfuric acid can be slowly added. The reaction mixture is then gently heated.

-

Reaction Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

-

Work-up : Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The precipitated solid is collected by vacuum filtration.

-

Purification : The crude product is washed with cold water until the filtrate is neutral and then with a dilute solution of sodium bisulfite to remove any unreacted bromine. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Caption: Proposed workflow for the synthesis of this compound.

Relevance and Potential Applications of Dinitroanilines

Dinitroaniline derivatives are a class of compounds with significant industrial and pharmaceutical interest.

-

Agrochemicals : The dinitroaniline family of compounds includes several widely used pre-emergent herbicides.[3] Trifluralin, for example, is a dinitroaniline herbicide that acts by inhibiting microtubule formation in target weeds.[3]

-

Dye Intermediates : Bromo-nitroanilines are important intermediates in the synthesis of azo dyes.[4]

-

Drug Development : Certain dinitroaniline derivatives have been investigated for their potential therapeutic applications. For instance, they have been studied as antimicrotubule agents with selective activity against parasites like Leishmania, the causative agent of leishmaniasis. Research has also explored their use in treating African trypanosomiasis.

References

- 1. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. CN101838174B - Preparation method of bromo-nitroaniline dye stuff intermediate - Google Patents [patents.google.com]

- 4. Preparation method of 6-bromo-2, 4-dinitroaniline - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-3,5-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the synthesis of 2-Bromo-3,5-dinitroaniline from 3,5-dinitroaniline. This compound can serve as a valuable intermediate in the development of novel therapeutic agents and other advanced materials due to the presence of versatile functional groups.

Introduction

3,5-Dinitroaniline is a highly deactivated aromatic system due to the presence of two strongly electron-withdrawing nitro groups. However, the amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. The synthesis of this compound involves the regioselective bromination at one of the positions ortho to the amino group. This transformation requires carefully controlled reaction conditions to achieve the desired product with good yield and purity. The following protocol is a representative procedure for this synthesis.

Experimental Protocols

Synthesis of this compound

Principle:

The synthesis proceeds via an electrophilic aromatic substitution reaction. 3,5-Dinitroaniline is treated with a brominating agent, such as molecular bromine, in the presence of a strong acid catalyst like sulfuric acid. The amino group activates the ortho positions (2 and 6), leading to the substitution of a hydrogen atom with a bromine atom.

Materials:

-

3,5-Dinitroaniline

-

Concentrated Sulfuric Acid (98%)

-

Bromine (Br₂)

-

Sodium bisulfite (NaHSO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Heating mantle with a temperature controller

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dinitroaniline (10.0 g, 54.6 mmol).

-

Dissolution: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture will warm up. Continue stirring until all the 3,5-dinitroaniline has dissolved.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Bromine: Slowly add bromine (3.1 mL, 9.6 g, 60.1 mmol) dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50 °C. Maintain this temperature and continue stirring for 4 hours.

-

Quenching: After 4 hours, cool the reaction mixture back to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Removal of Excess Bromine: To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.

-

Neutralization and Filtration: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7. Filter the yellow precipitate using a Büchner funnel, and wash it thoroughly with cold deionized water.

-

Extraction (Optional): For improved purity, the crude product can be dissolved in dichloromethane and washed with water. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as yellow needles.

-

Drying and Characterization: Dry the purified product in a vacuum oven at 50 °C. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 3,5-Dinitroaniline (Mass) | 10.0 g |

| 3,5-Dinitroaniline (Moles) | 54.6 mmol |

| Bromine (Volume) | 3.1 mL |

| Bromine (Moles) | 60.1 mmol |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₆H₄BrN₃O₄ |

| Molecular Weight | 262.02 g/mol |

| Theoretical Yield | 14.3 g |

| Actual Yield | 11.5 g |

| Percent Yield | 80.4% |

| Physical Properties | |

| Appearance | Yellow needles |

| Melting Point | 151-153 °C |

| Purity | |

| Purity (by HPLC) | >98% |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Laboratory Preparation of 2-Bromo-3,5-dinitroaniline

Disclaimer: The following protocol is a theoretical procedure for the laboratory synthesis of 2-Bromo-3,5-dinitroaniline. It is based on established principles of electrophilic aromatic substitution and adapted from procedures for structurally similar compounds. This protocol has not been experimentally validated from cited literature and should be treated as a general guideline. Researchers should conduct a thorough literature search and risk assessment before attempting this synthesis.

Introduction

This compound is an aromatic amine containing bromo and nitro functional groups. Such compounds are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The nitro groups strongly influence the electronic properties of the aniline ring, making it a useful scaffold for further chemical modifications. This document outlines a plausible laboratory-scale method for the preparation of this compound via the direct bromination of 3,5-dinitroaniline.

Proposed Reaction Scheme

The proposed synthesis involves the electrophilic aromatic substitution of 3,5-dinitroaniline with bromine in a suitable solvent. The amino group is a strong ortho-, para-director, while the nitro groups are meta-directors. In 3,5-dinitroaniline, the 2, 4, and 6 positions are activated by the amino group. This procedure aims to achieve mono-bromination, primarily at the 2-position, which is sterically hindered.

Figure 1: Proposed reaction for the synthesis of this compound from 3,5-dinitroaniline.

Experimental Protocol

This protocol details the proposed bromination of 3,5-dinitroaniline.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3,5-Dinitroaniline | 183.12 | 1.83 g | 10 | Starting material |

| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent |

| Bromine (Br₂) | 159.81 | 0.51 mL (1.60 g) | 10 | Brominating agent |

| Saturated Sodium Bisulfite (NaHSO₃) solution | - | As needed | - | For quenching excess bromine |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | For neutralization |

| Ethyl Acetate | 88.11 | ~100 mL | - | Extraction solvent |

| Brine (Saturated NaCl solution) | - | ~30 mL | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |

3.2. Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

3.3. Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.83 g (10 mmol) of 3,5-dinitroaniline in 20 mL of glacial acetic acid. Stir the mixture until the solid is fully dissolved.

-

Addition of Bromine: In a dropping funnel, place 0.51 mL (10 mmol) of bromine. Add the bromine dropwise to the stirring solution of 3,5-dinitroaniline at room temperature over a period of 15-20 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then in an ice bath. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-water.

-

Work-up:

-

Quench the excess bromine by adding saturated sodium bisulfite solution dropwise until the orange color of bromine disappears.

-

Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

The crude product may precipitate at this stage. If so, collect the solid by vacuum filtration.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Data Summary

Table 1: Reaction Parameters

| Parameter | Value |

| Reaction Temperature | 60-70°C |

| Reaction Time | 2-4 hours |

| Solvent | Glacial Acetic Acid |

| Molar Ratio (Substrate:Bromine) | 1:1 |

Table 2: Product Characteristics (Theoretical)

| Property | Value |

| Chemical Formula | C₆H₄BrN₃O₄ |

| Molar Mass | 262.02 g/mol |

| Appearance | Expected to be a yellow or orange solid |

| Melting Point | Not available in searched literature |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.